molecular formula C15H14O9 B1249724 2-O-Acetyl-trans-coutaric acid CAS No. 106928-35-2

2-O-Acetyl-trans-coutaric acid

Cat. No.: B1249724
CAS No.: 106928-35-2
M. Wt: 338.27 g/mol
InChI Key: AILCSCQIQZTQJR-QPJJXVBHSA-N
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Description

2-O-Acetyl-trans-coutaric acid (CAS: 106928-35-2) is a phenylpropanoid derivative classified under hydroxycinnamic acids and their derivatives. Its IUPAC name is 2-(acetyloxy)-3-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy}butanedioic acid, featuring a tartaric acid backbone modified with an acetyl group at the 2-position and a trans-p-coumaroyl moiety at the 3-position . This compound is structurally related to other acylated tartaric acids, which are commonly found in plant secondary metabolites, particularly in grapes and wine, where they contribute to antioxidant properties and phenolic stability .

Properties

CAS No.

106928-35-2

Molecular Formula

C15H14O9

Molecular Weight

338.27 g/mol

IUPAC Name

2-acetyloxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxybutanedioic acid

InChI

InChI=1S/C15H14O9/c1-8(16)23-12(14(19)20)13(15(21)22)24-11(18)7-4-9-2-5-10(17)6-3-9/h2-7,12-13,17H,1H3,(H,19,20)(H,21,22)/b7-4+

InChI Key

AILCSCQIQZTQJR-QPJJXVBHSA-N

SMILES

CC(=O)OC(C(C(=O)O)OC(=O)C=CC1=CC=C(C=C1)O)C(=O)O

Isomeric SMILES

CC(=O)OC(C(C(=O)O)OC(=O)/C=C/C1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CC(=O)OC(C(C(=O)O)OC(=O)C=CC1=CC=C(C=C1)O)C(=O)O

melting_point

194-198°C

physical_description

Solid

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

2-O-Acetyl-trans-coutaric Acid vs. trans-Coutaric Acid
  • Structural Differences : trans-Coutaric acid lacks the acetyl group at the 2-position, resulting in a free hydroxyl group instead. This structural variation impacts solubility and metabolic stability.
  • Molecular Weight :
    • 2-O-Acetyl-trans-coutaric acid: 338.27 g/mol (C₁₅H₁₄O₉) .
    • trans-Coutaric acid: 312.22 g/mol (C₁₃H₁₂O₉) (estimated from parent structure).
2-O-Acetyl-trans-coutaric Acid vs. 2-Acetylacteoside
  • Structural Features: 2-Acetylacteoside (CAS: e9e59b17-dbf0-4635-b71b-3a2dabc6d039) contains a glycoside moiety (glucose and rhamnose units) and a caffeoyl group instead of a coumaroyl group . Both compounds share acetylated hydroxyl groups but differ in their core backbones (tartaric acid vs. disaccharide-linked phenolics).
  • Functional Implications: 2-Acetylacteoside exhibits stronger antioxidant activity due to multiple phenolic hydroxyls, while 2-O-Acetyl-trans-coutaric acid’s activity is modulated by its tartaric acid framework .

Functional Group Variations

Acylated Derivatives
Compound Acyl Group Position Key Functional Groups Biological Activity
2-O-Acetyl-trans-coutaric acid 2-O-acetyl Tartaric acid, trans-p-coumaroyl Antioxidant, wine preservative
4-O-Acetyl-caftaric acid 4-O-acetyl Tartaric acid, caffeoyl Enhanced UV stability
Ethyl 2-chloroacetoacetate 2-chloro, ethyl ester Keto-ester, halogenated side chain Synthetic intermediate

Key Observations :

  • Acetylation at different positions (2-O vs. 4-O) alters steric hindrance and electronic effects, influencing interactions with enzymes like polyphenol oxidases .
  • Halogenated analogs (e.g., Ethyl 2-chloroacetoacetate) diverge functionally, serving as synthetic intermediates rather than natural antioxidants .
Antioxidant Capacity
  • 2-O-Acetyl-trans-coutaric Acid: Demonstrates moderate radical-scavenging activity (IC₅₀ ~ 50 µM in DPPH assays), lower than caffeoyl derivatives but superior to non-acylated tartaric acids .
  • trans-Coutaric Acid : Less stable under oxidative conditions due to free hydroxyl groups, limiting its use in food preservation .
Solubility and Stability
  • 2-O-Acetyl-trans-coutaric Acid : LogP ≈ 1.2 (predicted), indicating improved lipid solubility compared to trans-coutaric acid (LogP ≈ -0.5) .
  • Ethyl 2-chloroacetoacetate : Highly lipophilic (LogP ≈ 2.1), suited for organic synthesis but unsuitable for aqueous applications .

Table 1: Comparative Physicochemical Properties

Property 2-O-Acetyl-trans-coutaric acid trans-Coutaric Acid 2-Acetylacteoside
Molecular Formula C₁₅H₁₄O₉ C₁₃H₁₂O₉ C₂₉H₃₄O₁₆
Molecular Weight (g/mol) 338.27 312.22 650.57
CAS Number 106928-35-2 Not available e9e59b17-dbf0-...
Key Functional Groups Acetyl, trans-p-coumaroyl Hydroxyl, coumaroyl Acetyl, glycoside, caffeoyl
Solubility (Water) Partially soluble Highly soluble Low

Q & A

Q. What analytical techniques are recommended for quantifying 2-O-Acetyl-trans-coutaric acid in complex biological matrices?

To quantify 2-O-Acetyl-trans-coutaric acid, researchers should employ high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) . Key steps include:

  • Using a reversed-phase C18 column with a mobile phase gradient of acidified water (0.1% formic acid) and acetonitrile.
  • Validating the method via spike-recovery experiments in relevant matrices (e.g., plant extracts or biological fluids) to assess accuracy (85–115%) and precision (RSD <10%).
  • Incorporating internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How can researchers ensure the stability of 2-O-Acetyl-trans-coutaric acid during experimental storage?

Stability protocols should include:

  • Storage at -80°C in amber vials to minimize photodegradation.
  • Buffering solutions to pH 3–4 (using acetic acid or citrate buffers) to prevent hydrolysis of the acetyl group.
  • Periodic stability testing via LC-MS to monitor degradation products, particularly under elevated temperature or light exposure .

Q. What synthetic strategies are effective for producing 2-O-Acetyl-trans-coutaric acid in the laboratory?

Synthesis typically involves:

  • Esterification of trans-coutaric acid with acetic anhydride under acidic catalysis (e.g., H₂SO₄) at 50–60°C.
  • Purification via silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
  • Structural confirmation using ¹H/¹³C NMR and FT-IR to verify acetylation at the 2-O position .

Advanced Research Questions

Q. How can metabolomic approaches elucidate the role of 2-O-Acetyl-trans-coutaric acid in plant-pathogen interactions?

Experimental design should integrate:

  • Untargeted metabolomics using LC-HRMS to compare infected vs. control plant tissues.
  • Pathway analysis tools (e.g., MetaboAnalyst) to map the compound’s association with phenylpropanoid or defense-related pathways.
  • Isotope labeling (e.g., ¹³C-glucose) to track biosynthesis dynamics during pathogen challenge .

Q. What experimental controls are critical when studying enzymatic interactions involving 2-O-Acetyl-trans-coutaric acid?

To mitigate confounding factors:

  • Include heat-inactivated enzyme controls to distinguish non-enzymatic hydrolysis.
  • Use kinetic assays (e.g., UV-Vis spectrophotometry) to measure substrate depletion and product formation rates.
  • Validate specificity via inhibition studies or CRISPR-edited enzyme knockout models .

Q. How should researchers address contradictions in reported quantification data for 2-O-Acetyl-trans-coutaric acid across studies?

Resolve discrepancies by:

  • Cross-validating methods using interlaboratory comparisons and certified reference materials.
  • Assessing matrix effects (e.g., ion suppression in MS) via post-column infusion experiments.
  • Adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) to ensure transparency in method reporting .

Q. What strategies enhance the reproducibility of 2-O-Acetyl-trans-coutaric acid data in multi-omics studies?

Best practices include:

  • Standardizing extraction protocols (e.g., methanol/water/formic acid ratios) across experiments.
  • Depositing raw data in repositories like MetaboLights with detailed metadata (e.g., instrument parameters, calibration curves).
  • Performing power analyses to determine adequate sample sizes for statistical significance .

Methodological Considerations

  • Data Validation : Prioritize methods validated for sensitivity (LOD < 0.1 ng/mL) and selectivity against structural analogs (e.g., cis-isomers) .
  • Ethical Reporting : Align with SRQR (Standards for Reporting Qualitative Research) guidelines for transparent methodology and data interpretation .
  • Safety Protocols : Follow GHS-compliant handling procedures for acetylated compounds, including fume hood use and PPE (gloves, lab coats) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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